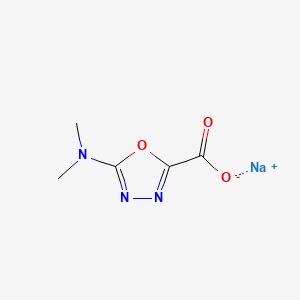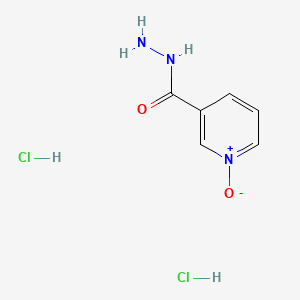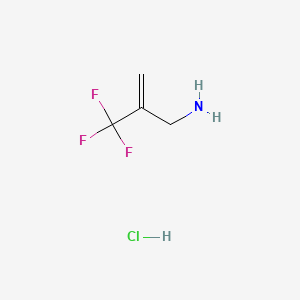![molecular formula C10H19ClN2O4S B6607033 tert-butyl (3S)-3-[(chlorosulfonyl)(methyl)amino]pyrrolidine-1-carboxylate CAS No. 2839128-50-4](/img/structure/B6607033.png)
tert-butyl (3S)-3-[(chlorosulfonyl)(methyl)amino]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3S)-3-[(chlorosulfonyl)(methyl)amino]pyrrolidine-1-carboxylate is an intriguing compound often studied for its unique chemical properties and applications across various scientific fields, such as organic chemistry, medicinal chemistry, and industrial processes. This compound features a pyrrolidine ring with a tert-butyl group and specific functional groups that allow it to engage in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl (3S)-3-[(chlorosulfonyl)(methyl)amino]pyrrolidine-1-carboxylate typically involves several steps:
Formation of Pyrrolidine Ring: This can be achieved via cyclization of suitable precursors under controlled conditions.
Introduction of Functional Groups: The chlorosulfonyl group and the amino group with methyl substitution are introduced through reactions with suitable chlorosulfonyl and methylating agents.
Tert-Butyl Group Addition: The tert-butyl group is usually added via tert-butyl alcohol in the presence of acids or other catalysts.
Industrial Production Methods
Industrial production of this compound scales up the laboratory synthetic methods using more robust equipment and optimization of reaction parameters to ensure high yields and purity. Techniques such as continuous flow synthesis may be employed for efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions where the chlorosulfonyl group is involved.
Reduction: The methyl amino group can be reduced to amines under appropriate conditions.
Substitution: Both the chlorosulfonyl and amino groups participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed from these Reactions
Oxidation Products: Sulfonic acids or related derivatives.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for synthesizing complex molecules. Its functional groups offer versatile reaction sites for further derivatization.
Biology
Medicine
The compound’s derivatives might exhibit pharmacological activities, making it a candidate for drug development and medicinal chemistry research.
Industry
Its reactivity makes it valuable in material science for creating polymers or other advanced materials with specific properties.
Mechanism of Action
The Mechanism by which the Compound Exerts its Effects
Its action is largely dependent on its functional groups. The chlorosulfonyl group can engage in electrophilic interactions, while the amino group can form hydrogen bonds and other interactions in biological systems.
Molecular Targets and Pathways Involved
Depending on its derivatives, it may target enzymes, receptors, or nucleic acids, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
tert-Butyl (3S)-3-[(chlorosulfonyl)(ethyl)amino]pyrrolidine-1-carboxylate: Similar structure but different alkyl substitution.
tert-Butyl (3S)-3-[(fluorosulfonyl)(methyl)amino]pyrrolidine-1-carboxylate: Fluorine substitution alters reactivity.
tert-Butyl (3S)-3-[(chlorosulfonyl)(methyl)amino]pyrrolidine-2-carboxylate: Variation in the pyrrolidine ring position changes properties.
Highlighting its Uniqueness
This compound's versatility and utility make it a significant subject for ongoing research and application development across multiple scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl (3S)-3-[chlorosulfonyl(methyl)amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-10(2,3)17-9(14)13-6-5-8(7-13)12(4)18(11,15)16/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUUZGCKZWQUBD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N(C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methanesulfonylthieno[3,2-b]pyridine](/img/structure/B6606953.png)
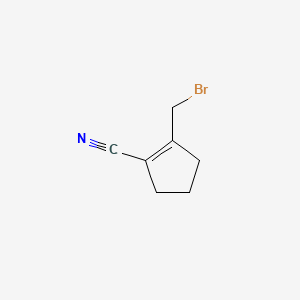
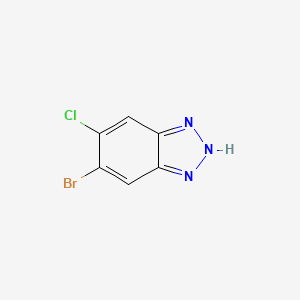
![1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B6606974.png)
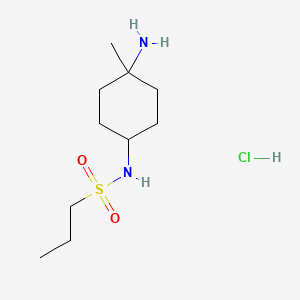
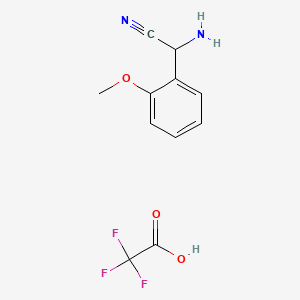
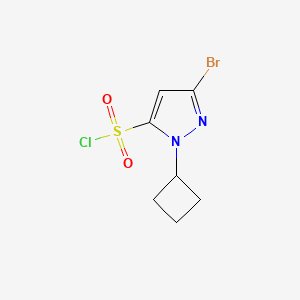
![[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride](/img/structure/B6607027.png)
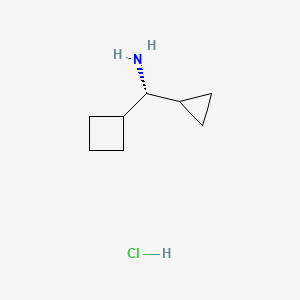
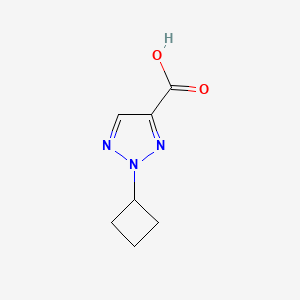
![N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride](/img/structure/B6607047.png)
